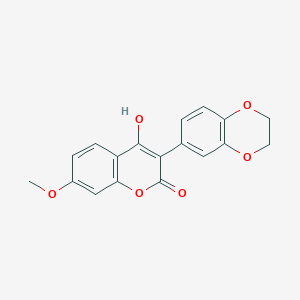
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-ヒドロキシ-7-メトキシ-2H-クロメン-2-オンは、クロメン-2-オン誘導体のクラスに属する複雑な有機化合物です。この化合物は、クロメノン構造に融合したベンゾジオキシン環の存在によって特徴付けられ、独特の化学的および生物学的特性を付与します。
準備方法
合成経路および反応条件
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-ヒドロキシ-7-メトキシ-2H-クロメン-2-オンの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、酸性条件下で2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イルアルデヒドと4-ヒドロキシ-7-メトキシ-2H-クロメン-2-オンを縮合させることです。 反応は通常、p-トルエンスルホン酸などの触媒の存在下で行われ、目的の生成物の形成が促進されます .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用されますが、より大規模で行われます。連続フローリアクターと自動化システムを使用すると、合成プロセスの効率と収率を向上させることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術が用いられて、高純度の生成物が得られます .
化学反応の分析
反応の種類
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-ヒドロキシ-7-メトキシ-2H-クロメン-2-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてキノン誘導体を形成することができます。
還元: 還元反応は、クロメノン部分をクロマノール誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、さまざまな置換クロメノン、クロマノール、およびキノンが含まれ、それぞれが異なる化学的および生物学的特性を持っています .
科学研究への応用
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-ヒドロキシ-7-メトキシ-2H-クロメン-2-オンは、科学研究において幅広い用途を持っています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性と細胞プロセスへの影響について研究されています。
医学: 抗炎症作用、抗酸化作用、抗がん作用について調査されています。
産業: 新素材や化学センサの開発に利用されます.
科学的研究の応用
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-ヒドロキシ-7-メトキシ-2H-クロメン-2-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節して、さまざまな生化学的プロセスに影響を与えます。 たとえば、特定のキナーゼの活性を阻害することにより、がん細胞の増殖を抑制し、アポトーシスを促進する可能性があります.
類似化合物との比較
類似化合物
2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル誘導体: これらの化合物は、ベンゾジオキシン部分を共有しており、同様の化学反応性を示します。
クロメン-2-オン誘導体: クマリンなどのクロメノン構造を持つ化合物は、比較可能な生物学的活性を示します。
独自性
3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-ヒドロキシ-7-メトキシ-2H-クロメン-2-オンは、ベンゾジオキシンとクロメノンの構造の組み合わせにより独特であり、異なる化学的および生物学的特性を付与します。 この二重の機能により、さまざまな研究用途に貴重な化合物となっています .
特性
分子式 |
C18H14O6 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC名 |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C18H14O6/c1-21-11-3-4-12-14(9-11)24-18(20)16(17(12)19)10-2-5-13-15(8-10)23-7-6-22-13/h2-5,8-9,19H,6-7H2,1H3 |
InChIキー |
DJXHMHZLUGAFSE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC4=C(C=C3)OCCO4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11989675.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989683.png)
![4-Chloro-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11989694.png)

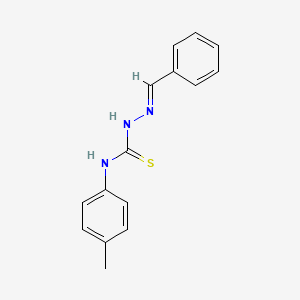

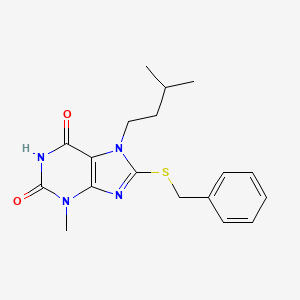
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989740.png)

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide](/img/structure/B11989749.png)
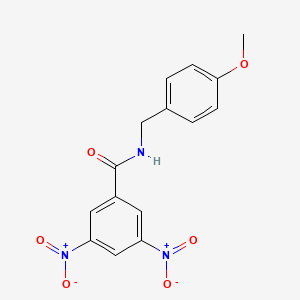
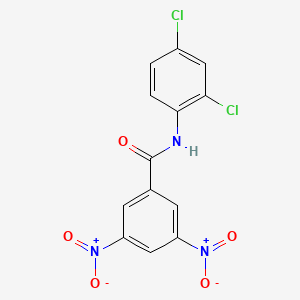
![2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B11989771.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989793.png)
